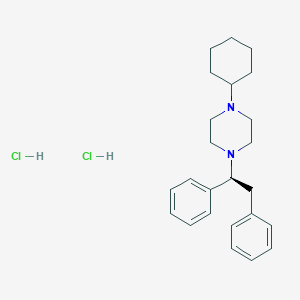

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Descripción general

Descripción

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is known for its unique structural features, which include a cyclohexyl group and a 1,2-diphenylethyl moiety attached to a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride typically involves the reaction of 1-cyclohexylpiperazine with 1,2-diphenylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Analgesic Activity

MT-45 has been identified as a potent analgesic, exhibiting effects comparable to traditional opioids. Research indicates that it operates primarily as a μ-opioid receptor agonist, with studies demonstrating its efficacy in pain relief through various experimental models:

- D'Amour-Smith Method : This method has been utilized to assess the analgesic activity of MT-45, confirming its effectiveness in alleviating pain .

- Comparative Potency : MT-45 has been reported to possess around 80% of the potency of morphine, predominantly attributed to its (S) enantiomer .

Receptor Interactions

MT-45's mechanism of action involves interactions with multiple receptor systems:

- μ-Opioid Receptors : It acts as an agonist at μ-opioid receptors, leading to analgesic effects. Studies have shown that fluorinated derivatives of MT-45 exhibit even higher potency at these receptors .

- NMDA Receptors : One of the metabolites of MT-45, 1,2-diphenylethylpiperazine, has been found to inhibit NMDA receptors, suggesting potential implications for neuroprotective strategies .

Case Studies and Clinical Insights

Several case studies have highlighted the clinical relevance and challenges associated with MT-45:

- Drug-related Fatalities : A notable case involved the identification of MT-45 in blood samples from drug-related deaths. The analysis revealed significant concentrations, underscoring the importance of monitoring novel psychoactive substances in forensic toxicology .

- Recreational Use and Side Effects : Reports indicate that recreational use of MT-45 can lead to severe side effects such as unconsciousness and overdose. Unusual side effects like hearing loss and hair depigmentation have also been documented .

Comparative Analysis of Derivatives

The table below summarizes key derivatives of MT-45 and their respective properties:

| Compound | Structure Type | μ-Receptor Activity | NMDA Activity | Potency Comparison |

|---|---|---|---|---|

| MT-45 | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine | Agonist | Inhibitor | ~80% potency of morphine |

| 2F-MT-45 | Fluorinated derivative | Higher potency | Not specified | More potent than MT-45 |

| 1,2-Diphenylethylpiperazine | Metabolite | Negligible | Inhibitor | Not applicable |

Mecanismo De Acción

The mechanism of action of (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.

1-Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

1-(2,3-Dimethoxyphenyl)piperazine (DMPP): Studied for its potential as an antidepressant.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer distinct advantages in certain therapeutic applications.

Actividad Biológica

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly known as MT-45, is a synthetic opioid analgesic that has gained attention due to its structural uniqueness and pharmacological properties. Developed in the 1970s by Dainippon Pharmaceutical Co., MT-45 is classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. This compound exhibits significant biological activity, particularly as a μ-opioid receptor agonist.

Chemical Structure and Properties

MT-45 possesses the following chemical characteristics:

- IUPAC Name : 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

- Molecular Formula : C24H32N2·2ClH

- Molecular Weight : 348.534 g/mol

- CAS Number : 57314-55-3

The compound's structure features a cyclohexyl group and a diphenylethyl moiety, contributing to its unique pharmacological profile. The presence of a piperazine ring enhances its interaction with various receptors in the central nervous system (CNS).

Opioid Receptor Agonism

Research has demonstrated that MT-45 acts primarily as an agonist at the μ-opioid receptor. A study highlighted that fluorinated derivatives of MT-45 exhibit potent μ-opioid receptor activation, which raises concerns regarding their potential misuse among illicit opioid users . The compound's affinity for the μ-opioid receptor suggests it may produce effects similar to traditional opioids, such as morphine and fentanyl.

NMDA Receptor Interaction

MT-45 also interacts with N-methyl-D-aspartate (NMDA) receptors. In vitro studies using CHO cells expressing μ receptors indicated that MT-45 could inhibit NMDA receptor activity, which is significant given the role of NMDA receptors in pain modulation and neuroplasticity . This inhibition may contribute to its analgesic effects.

Case Studies and Findings

- Study on Potency and Efficacy : A comparative study evaluated the potencies of MT-45 against known opioids (e.g., morphine) using β-arrestin recruitment assays. Results indicated that MT-45 has a comparable efficacy profile to established μ-opioid agonists but with distinct pharmacokinetics .

- Risk Assessment Reports : The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment on MT-45, identifying it as a new psychoactive substance with significant abuse potential. The report emphasized the need for monitoring due to its increasing prevalence in illicit markets .

Data Summary Table

| Parameter | Value |

|---|---|

| IUPAC Name | 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride |

| Molecular Formula | C24H32N2·2ClH |

| Molecular Weight | 348.534 g/mol |

| Opioid Receptor Affinity | High (μ-opioid receptor) |

| NMDA Receptor Interaction | Inhibitory |

| Abuse Potential | High |

Propiedades

IUPAC Name |

1-cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-ASMAMLKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CCN(CC2)[C@@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967137 | |

| Record name | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52694-54-9 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.